
TFM Impurity 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TFM Impurity 2, also known by its chemical name 4-(2,4-dichlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is a compound with the molecular formula C14H7Cl2NO3 and a molecular weight of 308.11 g/mol . It is often used as a reference material in various scientific studies and industrial applications.
准备方法
The synthesis of TFM Impurity 2 involves several steps. One common synthetic route includes the reaction of 2,4-dichlorobenzoyl chloride with 2-aminobenzoic acid under controlled conditions to form the intermediate product. This intermediate is then cyclized to produce this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques such as recrystallization and chromatography .
化学反应分析
TFM Impurity 2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted quinoline derivatives .
科学研究应用
TFM Impurity 2 has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of chromatographic methods.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a standard in quality control processes.
作用机制
The mechanism of action of TFM Impurity 2 is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological effects .
相似化合物的比较
TFM Impurity 2 can be compared with other similar compounds, such as:
4-(trifluoromethyl)aniline: This compound also contains a trifluoromethyl group and is used in various chemical reactions and industrial applications.
5-methyl-1,2-oxazole-4-carboxylic acid: Another compound with similar structural features and applications in scientific research.
This compound is unique due to its specific chemical structure and the presence of both dichlorophenyl and quinoline moieties, which contribute to its distinct chemical and biological properties .
属性
CAS 编号 |
1507158-86-2 |
|---|---|
分子式 |
C14H7Cl2NO3 |
分子量 |
308.1 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-3-1-7(5-10(9)16)13-17-11-4-2-8(14(18)19)6-12(11)20-13/h1-6H,(H,18,19) |
InChI 键 |
VOIBZDGFELIGPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=C(C=C3)C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



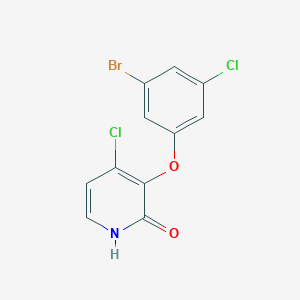
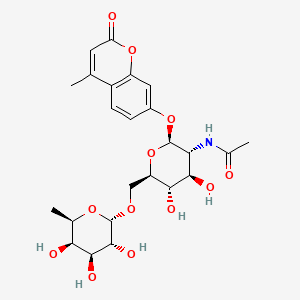
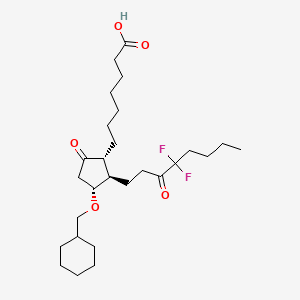
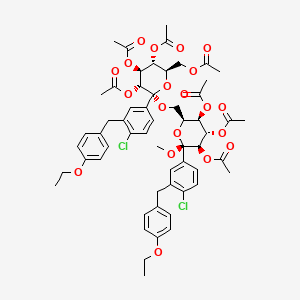
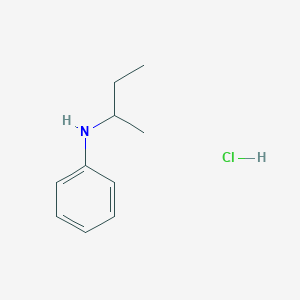


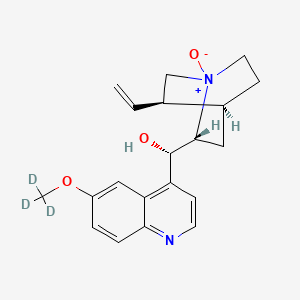



![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)

